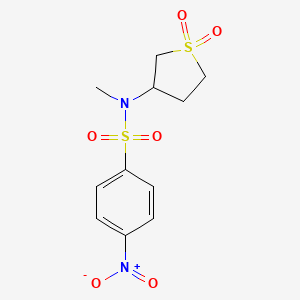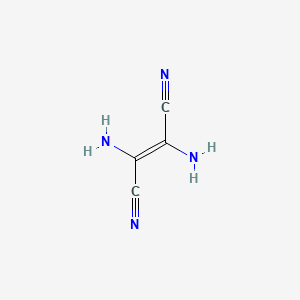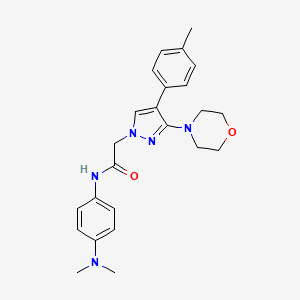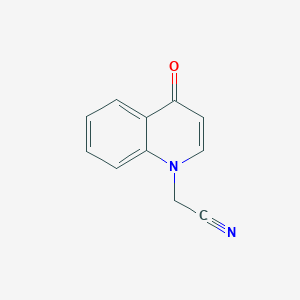
3-(Hydroxymethyl)oxetane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxymethyl)oxetane-3-carboxamide is a chemical compound with the molecular formula C5H9NO3 and a molecular weight of 131.131. It is used for research purposes and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9NO3/c6-4(8)5(1-7)2-9-3-5/h7H,1-3H2,(H2,6,8) . This indicates the presence of a carboxamide group and a hydroxymethyl group attached to an oxetane ring.作用机制
The mechanism of action of HOC is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. HOC has been shown to inhibit the activity of several enzymes, including proteases and kinases, which are involved in various cellular processes. HOC has also been shown to bind to certain receptors, such as GABA-A and NMDA receptors, which are involved in neurotransmission.
Biochemical and Physiological Effects:
HOC has been shown to have several biochemical and physiological effects in the body. HOC has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, which is a programmed cell death process. HOC has also been shown to have antibacterial and antifungal properties, which make it a potential candidate for the treatment of infectious diseases. HOC has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
HOC has several advantages for lab experiments, such as its versatility, stability, and ease of synthesis. HOC can be easily synthesized in large quantities and can be used as a building block for the synthesis of complex molecules. However, HOC also has some limitations for lab experiments, such as its potential toxicity and limited solubility in water. HOC should be handled with care and proper safety precautions should be taken during its synthesis and handling.
未来方向
There are several future directions for the research on HOC. One direction is to investigate its potential applications in the field of nanotechnology, such as the synthesis of nanoparticles and quantum dots. HOC can also be used as a precursor for the synthesis of biodegradable polymers, which have potential applications in drug delivery and tissue engineering. Another direction is to investigate the mechanism of action of HOC in more detail, which can provide insights into its potential therapeutic applications. Overall, the research on HOC has shown promising results and its potential applications in various fields make it an interesting compound for further investigation.
合成方法
HOC can be synthesized through a multistep process that involves the reaction of oxetane with formaldehyde and ammonia. The first step involves the opening of the oxetane ring by formaldehyde, which forms a hydroxymethyl derivative. The second step involves the reaction of the hydroxymethyl derivative with ammonia, which results in the formation of HOC. The yield of HOC can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
科学研究应用
HOC has been extensively studied for its potential applications in various fields, including medicine, materials science, and organic chemistry. In medicine, HOC has been investigated as a potential drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. HOC has also been studied for its potential applications in materials science, such as the synthesis of polymers, coatings, and adhesives. In organic chemistry, HOC has been used as a building block for the synthesis of complex molecules.
属性
IUPAC Name |
3-(hydroxymethyl)oxetane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4(8)5(1-7)2-9-3-5/h7H,1-3H2,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQSNXACGBWXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N'-methoxy-N-{7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2856855.png)
![3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2856857.png)

![N-(benzo[d]thiazol-2-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2856861.png)
![4-(2-Oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide](/img/structure/B2856862.png)
![4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine](/img/structure/B2856863.png)

![N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2856867.png)



![diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2856872.png)
